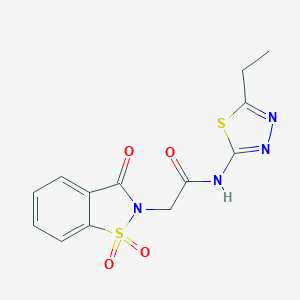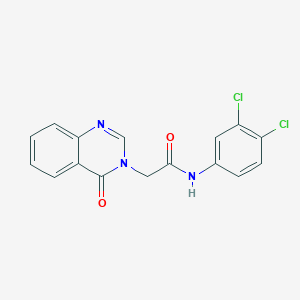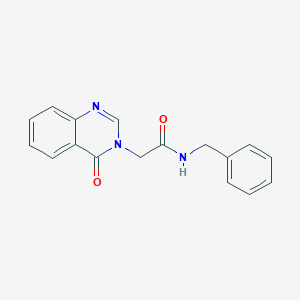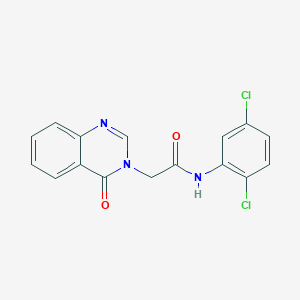![molecular formula C18H15F3N4O2 B278809 5-ethyl-1-phenyl-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278809.png)
5-ethyl-1-phenyl-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethyl-1-phenyl-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as TAK-659 and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
TAK-659 acts as a selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in the activation of B cells and the immune response. By inhibiting BTK, TAK-659 can prevent the activation of downstream signaling pathways that are involved in the proliferation and survival of cancer cells and the immune response.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant biochemical and physiological effects on cancer cells and the immune system. It can induce apoptosis (programmed cell death) in cancer cells and inhibit the activation and proliferation of B cells and T cells, thereby reducing the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-659 has several advantages for lab experiments, including its high selectivity and potency, which make it an ideal tool for studying the role of BTK in cancer and autoimmune disorders. However, its limitations include its low solubility and stability, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several future directions for the study of TAK-659, including its potential applications in combination therapy with other drugs for the treatment of cancer and autoimmune disorders. Additionally, further research is needed to optimize the synthesis and formulation of TAK-659 for improved solubility and stability in lab experiments. Finally, the development of novel BTK inhibitors based on the structure of TAK-659 could lead to the discovery of new drugs for the treatment of cancer and autoimmune disorders.
Méthodes De Synthèse
TAK-659 can be synthesized using a multistep process that involves the reaction of 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid with 3-(trifluoromethoxy)aniline in the presence of a coupling agent. The resulting intermediate is then reacted with a suitable amine to obtain the final product, TAK-659.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential applications in the treatment of various diseases, including cancer and autoimmune disorders. It has been found to inhibit the activity of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells and the immune response.
Propriétés
Nom du produit |
5-ethyl-1-phenyl-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide |
|---|---|
Formule moléculaire |
C18H15F3N4O2 |
Poids moléculaire |
376.3 g/mol |
Nom IUPAC |
5-ethyl-1-phenyl-N-[3-(trifluoromethoxy)phenyl]triazole-4-carboxamide |
InChI |
InChI=1S/C18H15F3N4O2/c1-2-15-16(23-24-25(15)13-8-4-3-5-9-13)17(26)22-12-7-6-10-14(11-12)27-18(19,20)21/h3-11H,2H2,1H3,(H,22,26) |
Clé InChI |
VGSNZBJZAUJOHH-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)OC(F)(F)F |
SMILES canonique |
CCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-3-methoxybenzamide](/img/structure/B278734.png)

![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-furylmethyl)amino]phenyl nicotinate](/img/structure/B278739.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]ethyl nicotinate](/img/structure/B278740.png)
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate](/img/structure/B278741.png)
![2-[2-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl nicotinate](/img/structure/B278742.png)


![2-(4-oxo-3(4H)-quinazolinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B278756.png)
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl nicotinate](/img/structure/B278757.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-fluorobenzoate](/img/structure/B278758.png)
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3,4-dichlorobenzoate](/img/structure/B278759.png)
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl pyridine-4-carboxylate](/img/structure/B278761.png)